![molecular formula C32H24O10 B157436 2,3-Dihydroisoginkgetin CAS No. 828923-27-9](/img/structure/B157436.png)
2,3-Dihydroisoginkgetin
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroisoginkgetin is C32H24O10 . The molecular weight is 568.5 g/mol . The IUPAC name is 8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydroisoginkgetin include a molecular weight of 568.5 g/mol and a molecular formula of C32H24O10 .Relevant Papers One relevant paper is “New constituent from Podocarpus macrophyllus var. macrophyllus shows anti-tyrosinase effect and regulates tyrosinase-related proteins and mRNA in human epidermal melanocytes” by Cheng KT, et al . This paper discusses the role of 2,3-Dihydroisoginkgetin as a tyrosinase inhibitor .
Scientific Research Applications
Antioxidant Capacity Enhancement
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
2,3-Dihydroisoginkgetin, a dimer of acacetin, has been studied for its enhanced antioxidant capacity .
Methods of Application or Experimental Procedures
The antioxidant capacity of 2,3-Dihydroisoginkgetin was analyzed using three antioxidant assays: the · O 2− scavenging assay, the Cu 2+ reducing assay, and the 2,2′-azino bis (3-ethylbenzothiazolin-6-sulfonic acid) radical scavenging assay .
Results or Outcomes
The results suggested that 2,3-Dihydroisoginkgetin had higher electron transfer potential than its monomer because of the 3′,8″-dimerization .
Health Benefits of Ginkgo Biloba
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is one of the biflavonoids found in Ginkgo Biloba, contributing to the health benefits of the plant .
Methods of Application or Experimental Procedures
The presence of 2,3-Dihydroisoginkgetin in Ginkgo Biloba was demonstrated through chemical analysis .
Results or Outcomes
The presence of 2,3-Dihydroisoginkgetin and other biflavonoids in Ginkgo Biloba contributes to the plant’s bioactive and health-related properties .
Tyrosinase Inhibition
Summary of the Application
2,3-Dihydroisoginkgetin is a biflavonoid that acts as an inhibitor of Tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin, hair, and eyes. By inhibiting this enzyme, 2,3-Dihydroisoginkgetin could potentially be used in treatments for conditions related to melanin production, such as hyperpigmentation .
Methods of Application or Experimental Procedures
The inhibitory effect of 2,3-Dihydroisoginkgetin on Tyrosinase was tested in vitro. The compound was found to inhibit Tyrosinase by 36.84% at a concentration of 0.1 mM .
Results or Outcomes
2,3-Dihydroisoginkgetin showed less toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM . This suggests that it could be a safe and effective Tyrosinase inhibitor.
Organic Synthesis
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is used in organic synthesis, particularly in reactions involving the transfer of hydride ions .
Methods of Application or Experimental Procedures
2,3-Dihydroisoginkgetin is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Results or Outcomes
The use of 2,3-Dihydroisoginkgetin in organic synthesis has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
properties
IUPAC Name |
8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOCAXXKGNMBF-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroisoginkgetin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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